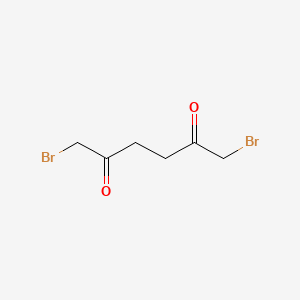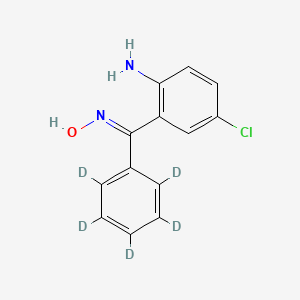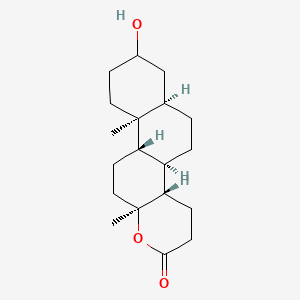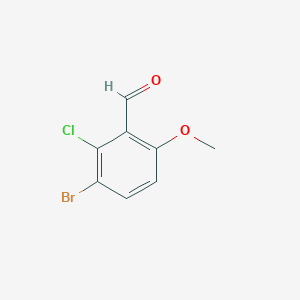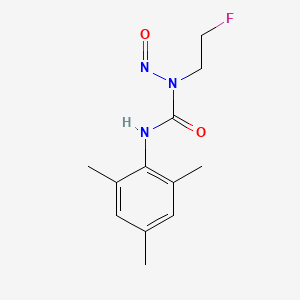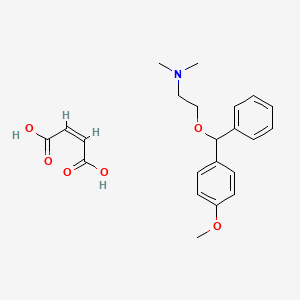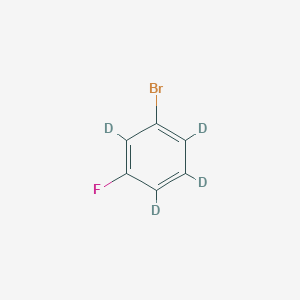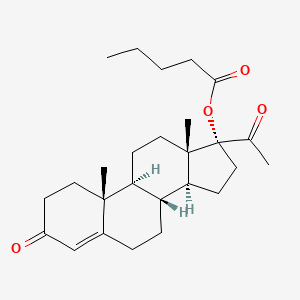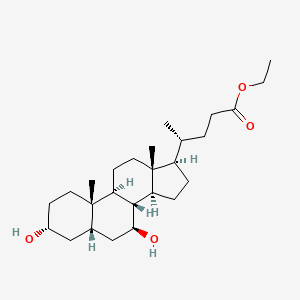
Ethyl ursodeoxycholate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ursodeoxycholate is a derivative of ursodeoxycholic acid, a secondary bile acid produced in the liver Ursodeoxycholic acid is known for its therapeutic applications, particularly in the treatment of liver diseases
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ursodeoxycholate typically involves the esterification of ursodeoxycholic acid with ethanol. This reaction is catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, allowing the reaction to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. After the reaction, the product is purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ursodeoxycholate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydroxyl group with a halogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in acidic or neutral conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out in anhydrous conditions to prevent side reactions.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the specific substitution being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of ethyl 3-oxo-ursodeoxycholate, while reduction may yield ethyl 3-hydroxy-ursodeoxycholate.
Wissenschaftliche Forschungsanwendungen
Ethyl ursodeoxycholate has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is used in studies related to bile acid metabolism and transport. It serves as a model compound for investigating the biological functions of bile acids and their derivatives.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of liver diseases. It is studied for its hepatoprotective effects and its ability to modulate bile acid composition.
Industry: this compound is used in the formulation of pharmaceuticals and nutraceuticals. Its solubility and stability make it a suitable candidate for various drug delivery systems.
Wirkmechanismus
The mechanism of action of ethyl ursodeoxycholate involves its interaction with bile acid receptors and transporters. It modulates the composition of bile acids in the liver and intestines, promoting the excretion of toxic bile acids and reducing their reabsorption. This results in a protective effect on liver cells and improved liver function. The compound also exhibits anti-inflammatory and antioxidant properties, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl ursodeoxycholate is similar to other bile acid derivatives, such as:
Ursodeoxycholic acid: The parent compound, known for its hepatoprotective effects and use in the treatment of liver diseases.
Chenodeoxycholic acid: Another bile acid with similar therapeutic applications but different pharmacokinetic properties.
Tauro-ursodeoxycholic acid: A taurine-conjugated derivative with enhanced solubility and bioavailability.
This compound is unique in its esterified form, which may offer advantages in terms of solubility, stability, and bioavailability compared to its parent compound and other derivatives.
Eigenschaften
Molekularformel |
C26H44O4 |
|---|---|
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
ethyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C26H44O4/c1-5-30-23(29)9-6-16(2)19-7-8-20-24-21(11-13-26(19,20)4)25(3)12-10-18(27)14-17(25)15-22(24)28/h16-22,24,27-28H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
PVTAJGPUZOLNFL-LBSADWJPSA-N |
Isomerische SMILES |
CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Kanonische SMILES |
CCOC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


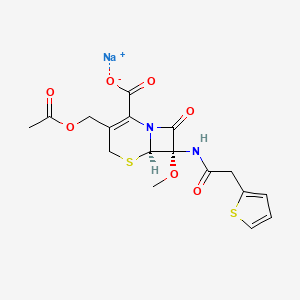
![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)

